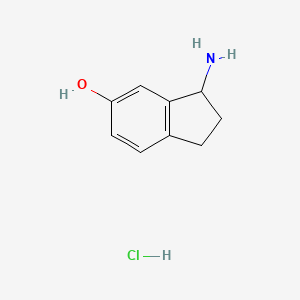
3-Amino-2,3-dihydro-1h-inden-5-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the reduction of an indanone derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium or rhodium under mild temperatures and pressures.
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group in (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the indane ring or the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions are used.
Major Products:
- Oxidation can yield indanone derivatives.
- Reduction can produce fully saturated indane compounds.
- Substitution can introduce various alkyl or acyl groups to the amino moiety.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indane ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
3-amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.
3-amino-2,3-dihydro-1H-inden-5-one: An oxidized form of the compound.
Uniqueness: (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other related compounds. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications.
Eigenschaften
CAS-Nummer |
168903-13-7 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H |
InChI-Schlüssel |
JJLALHYSNFSWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N)C=C(C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


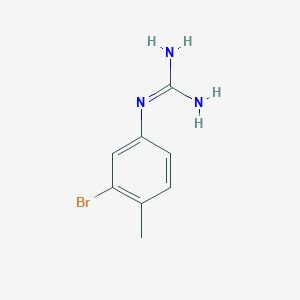
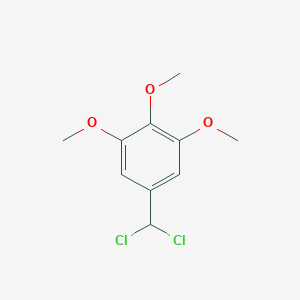
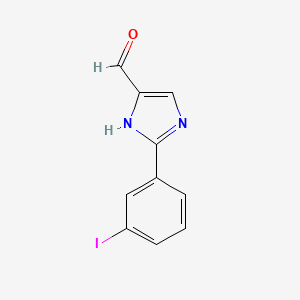
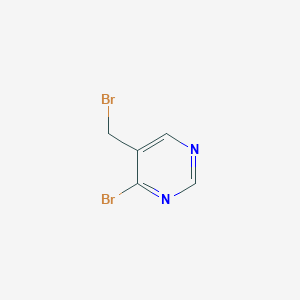
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)

![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
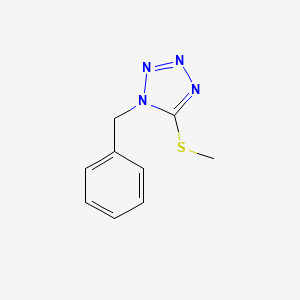
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
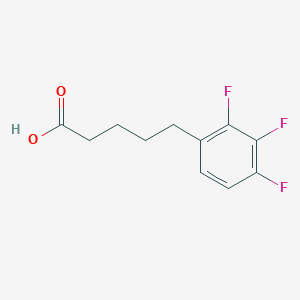
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
